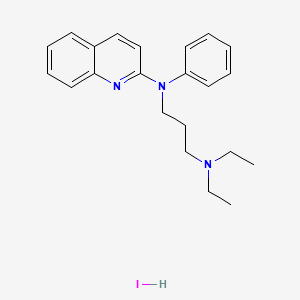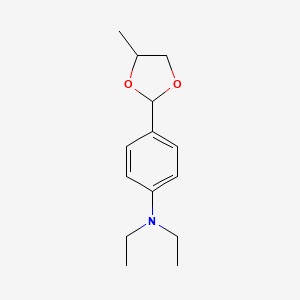
n,n-Diethyl-4-(4-methyl-1,3-dioxolan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,n-Diethyl-4-(4-methyl-1,3-dioxolan-2-yl)aniline: is an organic compound with a complex structure that includes a dioxolane ring and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Diethyl-4-(4-methyl-1,3-dioxolan-2-yl)aniline typically involves the reaction of 4-methyl-1,3-dioxolane-2-carboxylic acid with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: n,n-Diethyl-4-(4-methyl-1,3-dioxolan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the aniline moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, n,n-Diethyl-4-(4-methyl-1,3-dioxolan-2-yl)aniline is used as a reagent in the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules .
Biology: It can be used to investigate the interactions between small molecules and biological macromolecules .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain types of coatings and adhesives .
Mechanism of Action
The mechanism of action of n,n-Diethyl-4-(4-methyl-1,3-dioxolan-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dioxolane ring and aniline moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
- n,n-Dimethyl-4-(4-methyl-1,3-dioxolan-2-yl)aniline
- n,n-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(1,3-Dioxolan-2-yl)aniline
Uniqueness: n,n-Diethyl-4-(4-methyl-1,3-dioxolan-2-yl)aniline is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of the diethyl groups and the dioxolane ring differentiates it from other similar compounds, making it suitable for specialized applications .
Properties
CAS No. |
7144-76-5 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N,N-diethyl-4-(4-methyl-1,3-dioxolan-2-yl)aniline |
InChI |
InChI=1S/C14H21NO2/c1-4-15(5-2)13-8-6-12(7-9-13)14-16-10-11(3)17-14/h6-9,11,14H,4-5,10H2,1-3H3 |
InChI Key |
LPYDWCRHMGHNFL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2OCC(O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



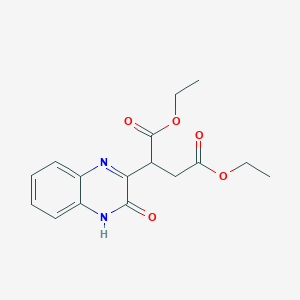
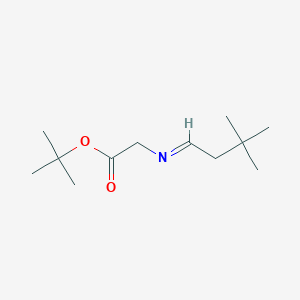

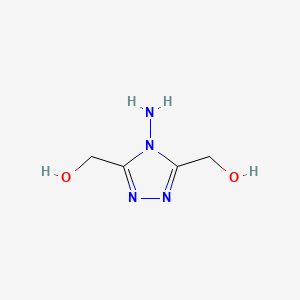
![3,9-Bis(diethoxyphosphorylmethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B13993886.png)
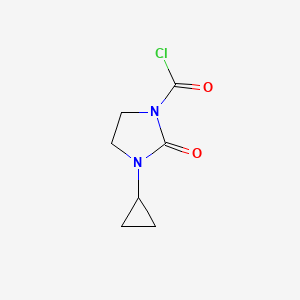
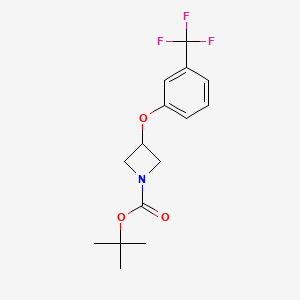


![4,5,6,7-Tetrahydrothieno[3,2-b]pyridine](/img/structure/B13993910.png)
![[1,3]Oxazolo[4,5-b]pyridin-2-ylboronic acid](/img/structure/B13993911.png)
